molecular formula C17H23N3O2S B5303928 4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

Cat. No.: B5303928
M. Wt: 333.5 g/mol
InChI Key: FBVWCMKFDSEWSS-UHFFFAOYSA-N
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Description

4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a sulfonyl group attached to an ethyl-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl and sulfonyl groups. One common method involves the reaction of piperidine with benzyl chloride under basic conditions to form 4-benzylpiperidine. This intermediate is then reacted with 1-ethyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The benzyl and sulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the benzyl and sulfonyl groups, along with the ethyl-pyrazole moiety, allows for a wide range of chemical modifications and interactions .

Properties

IUPAC Name

4-benzyl-1-(1-ethylpyrazol-4-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-2-19-14-17(13-18-19)23(21,22)20-10-8-16(9-11-20)12-15-6-4-3-5-7-15/h3-7,13-14,16H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVWCMKFDSEWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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